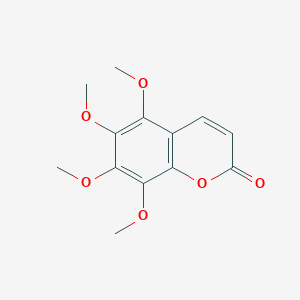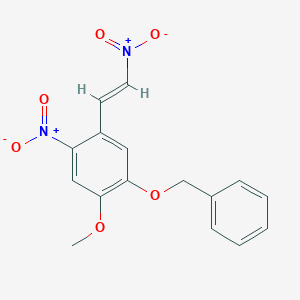![molecular formula C6H6N4 B016839 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine CAS No. 108775-12-8](/img/structure/B16839.png)
1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique structure that makes it an attractive molecule for drug discovery and development.
Mécanisme D'action
The mechanism of action of 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine is not fully understood, but it is believed to interact with the gamma-aminobutyric acid (GABA) receptor in the brain. GABA is an inhibitory neurotransmitter that regulates the activity of neurons in the brain. By binding to the GABA receptor, 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine enhances the inhibitory effect of GABA, leading to its anxiolytic, sedative, and hypnotic properties.
Effets Biochimiques Et Physiologiques
1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine has been shown to have various biochemical and physiological effects in the body. In the central nervous system, this compound has been found to reduce anxiety, induce sedation, and promote sleep. In addition, 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine has been shown to have anticonvulsant and muscle relaxant properties. However, this compound may also have side effects such as drowsiness, dizziness, and impaired coordination.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine in lab experiments is its unique structure, which makes it an attractive molecule for drug discovery and development. In addition, this compound has been extensively studied, and its effects on the central nervous system are well documented. However, one of the limitations of using 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine in lab experiments is its potential side effects, which may affect the accuracy and reliability of the results.
Orientations Futures
For the study of this compound include the development of new drugs, exploration of its effects on other neurotransmitter systems, and the use of 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine as a building block for the synthesis of new materials.
Méthodes De Synthèse
The synthesis of 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine involves the reaction of 1,2,4-triazole-3-thione with α-halo ketones. This reaction is catalyzed by a base such as potassium carbonate or sodium hydride in a suitable solvent. The yield and purity of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratios.
Applications De Recherche Scientifique
1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been explored as a lead molecule for the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In pharmacology, 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine has been investigated for its effects on the central nervous system, including its anxiolytic, sedative, and hypnotic properties. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties such as luminescence and electron transfer.
Propriétés
Numéro CAS |
108775-12-8 |
|---|---|
Nom du produit |
1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine |
Formule moléculaire |
C6H6N4 |
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
1H-[1,2,4]triazolo[4,3-a][1,4]diazepine |
InChI |
InChI=1S/C6H6N4/c1-2-7-4-6-9-8-5-10(6)3-1/h1-5,9H |
Clé InChI |
MIBXSOAJXOSVRS-UHFFFAOYSA-N |
SMILES |
C1=CN2C=NNC2=CN=C1 |
SMILES canonique |
C1=CN2C=NNC2=CN=C1 |
Synonymes |
1H-1,2,4-Triazolo[4,3-a][1,4]diazepine(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate](/img/structure/B16757.png)

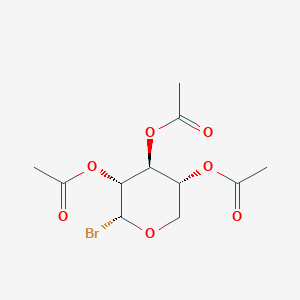
![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)

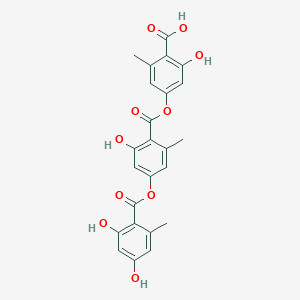
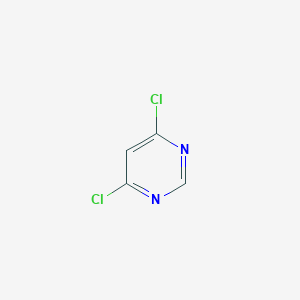
![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)

